

A Technical Guide to Sacubitrilat-d4: Commercial Availability, Pricing, and Experimental Applications

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Compound of Interest

Compound Name: Sacubitrilat-d4

Cat. No.: B12417161

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Sacubitrilat-d4**, a deuterated analog of Sacubitrilat, the active metabolite of the neprilysin inhibitor Sacubitril. **Sacubitrilat-d4** is an essential internal standard for the accurate quantification of Sacubitrilat in biological matrices, a critical aspect of pharmacokinetic and bioequivalence studies. This document outlines its commercial availability, provides insights into pricing, and details experimental protocols for its use in bioanalytical assays. Furthermore, it visualizes the relevant signaling pathways and experimental workflows to facilitate a deeper understanding of its application.

Commercial Availability and Physicochemical Properties

Sacubitrilat-d4 is available from several specialized chemical suppliers that provide reference standards and isotopically labeled compounds. While pricing is often not publicly listed and requires a formal quotation, the following table summarizes the known commercial suppliers and key physicochemical properties of **Sacubitrilat-d4**.

Table 1: Commercial Availability and Physicochemical Data of **Sacubitrilat-d4**

Supplier	Typical Quantities Offered	Pricing Information	CAS Number	Molecular Formula	Molecular Weight
Clearsynth	1 mg, 5 mg, 10 mg, 25 mg, 50 mg, 100 mg	Login to view price[1]	1884269-07-1 (for Sacubitril-d4)	C ₂₂ H ₂₁ D ₄ NO ₅	387.46
Simson Pharma Limited	Custom Synthesis	Request a quote[2]	Not Available	Not Available	Not Available
MedChemEx press	Inquire for details	Request a quote[3]	Not Available	Not Available	Not Available
Daicel Pharma Standards	Inquire for details	Request a quote[4]	Not Available	C ₂₂ H ₂₁ D ₄ NO ₅	387.47
TLC Pharmaceutical Standards	Inquire for details	Request a quote[5]	Not Available	C ₂₂ H ₂₁ D ₄ NO ₅	387.47

Note: The CAS number for the unlabeled Sacubitrilat is 149709-44-4.[1][6] Pricing is subject to change and is dependent on the quantity and purity required. It is recommended to contact the suppliers directly for the most up-to-date information.

Experimental Protocol: Quantification of Sacubitrilat in Human Plasma using LC-MS/MS

The following protocol is a synthesized methodology based on established liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the simultaneous quantification of Sacubitril, its active metabolite Sacubitrilat (LBQ657), and Valsartan in human plasma.[3][5][6][7] **Sacubitrilat-d4** is utilized as the internal standard (IS) to ensure accuracy and precision.

Materials and Reagents

- **Sacubitrilat-d4** (Internal Standard)
- Reference standards for Sacubitril, Sacubitrilat, and Valsartan
- Acetonitrile (ACN), HPLC grade
- Methanol (MeOH), HPLC grade
- Formic acid, LC-MS grade
- Ammonium acetate
- Ultrapure water
- Human plasma (with anticoagulant, e.g., K2EDTA)

Instrumentation

- Liquid Chromatography system (e.g., Shimadzu, Waters)
- Tandem Mass Spectrometer (e.g., Sciex, Thermo Fisher)
- Analytical column (e.g., Ultimate® XB-C18, 2.1 × 50 mm, 3.5 µm)[5][6][7]

Sample Preparation (Protein Precipitation)

- Thaw plasma samples and vortex to ensure homogeneity.
- To a 50 µL aliquot of plasma, add 25 µL of the internal standard working solution (**Sacubitrilat-d4** in a suitable solvent like 1:1 acetonitrile:water).[5]
- Add 300 µL of acetonitrile to precipitate plasma proteins.[5]
- Vortex the mixture for 10 minutes.[5]
- Centrifuge at high speed (e.g., 2,500 x g) for 10 minutes to pellet the precipitated proteins.[5]
- Transfer 100 µL of the supernatant to a clean 96-well plate or autosampler vial.[5]

- Add 100 µL of 1:1 acetonitrile:water to the supernatant.[\[5\]](#)
- Vortex for 5 minutes before injection into the LC-MS/MS system.[\[5\]](#)

LC-MS/MS Conditions

Table 2: Illustrative LC-MS/MS Parameters

Parameter	Condition
LC Column	Ultimate® XB-C18 (2.1 × 50 mm, 3.5 µm) [5] [6] [7]
Mobile Phase A	5 mM Ammonium acetate and 0.1% formic acid in water [5] [6] [7]
Mobile Phase B	Acetonitrile with 0.1% formic acid [3]
Flow Rate	0.4 mL/min
Injection Volume	3.0 µL [5]
Column Temperature	40°C
Ionization Mode	Electrospray Ionization (ESI), Positive
Detection Mode	Multiple Reaction Monitoring (MRM)
MRM Transition (Sacubitrilat)	Q1: m/z 384.3 -> Q3: m/z 266.3 [5]
MRM Transition (Sacubitrilat-d4)	Q1: m/z 416.3 -> Q3: m/z 266.2 [5]

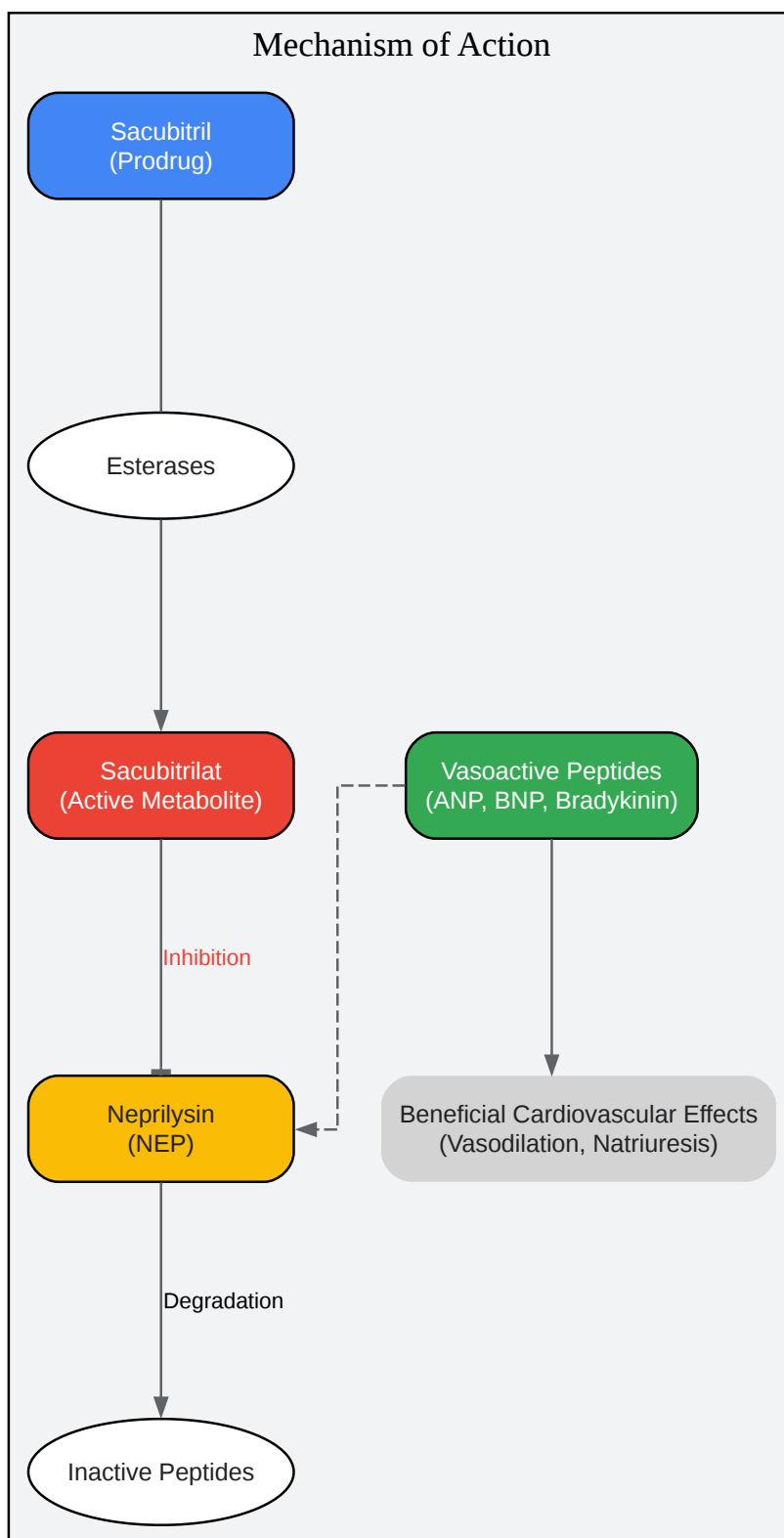
Note: These parameters are illustrative and require optimization for the specific instrumentation and laboratory conditions.

Visualizations

Signaling Pathway of Sacubitrilat

Sacubitril is a prodrug that is rapidly converted to its active metabolite, Sacubitrilat, by esterases.[\[8\]](#) Sacubitrilat inhibits neprilysin, an enzyme responsible for the degradation of several vasoactive peptides, including natriuretic peptides (ANP, BNP), bradykinin, and

substance P.^[1] By inhibiting neprilysin, Sacubitrilat increases the levels of these peptides, leading to vasodilation, natriuresis, and a reduction in sympathetic tone, which are beneficial in the treatment of heart failure.

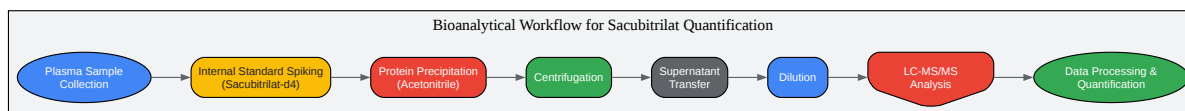


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Caption: Mechanism of action of Sacubitrilat in inhibiting neprilysin.

Experimental Workflow for Bioanalysis

The following diagram illustrates a typical workflow for the quantification of Sacubitrilat in plasma samples using **Sacubitrilat-d4** as an internal standard.



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Caption: A typical experimental workflow for the bioanalysis of Sacubitrilat.

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